molecular formula C16H14ClNO B13700720 2-(3-Chloro-4-methoxyphenyl)-1-methylindole

2-(3-Chloro-4-methoxyphenyl)-1-methylindole

Cat. No.: B13700720
M. Wt: 271.74 g/mol
InChI Key: LWZZSEGPURVLCX-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxyphenyl)-1-methylindole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the 3-chloro-4-methoxyphenyl group in the indole structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methoxyphenyl)-1-methylindole typically involves the reaction of 3-chloro-4-methoxyaniline with an appropriate indole precursor under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired indole derivative. The reaction conditions often include the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methoxyphenyl)-1-methylindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted indole derivatives.

Scientific Research Applications

2-(3-Chloro-4-methoxyphenyl)-1-methylindole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methoxyphenyl)-1-methylindole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxyacetophenone
  • 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • (3-Chloro-4-methoxyphenyl)(hydroxy)acetic acid

Uniqueness

2-(3-Chloro-4-methoxyphenyl)-1-methylindole is unique due to its indole core structure combined with the 3-chloro-4-methoxyphenyl group This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C16H14ClNO

Molecular Weight

271.74 g/mol

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-1-methylindole

InChI

InChI=1S/C16H14ClNO/c1-18-14-6-4-3-5-11(14)10-15(18)12-7-8-16(19-2)13(17)9-12/h3-10H,1-2H3

InChI Key

LWZZSEGPURVLCX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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